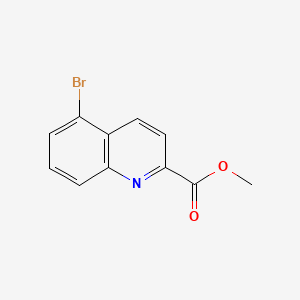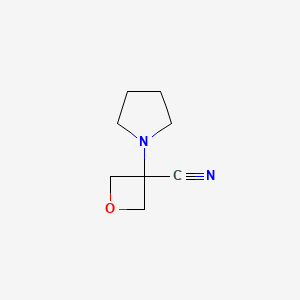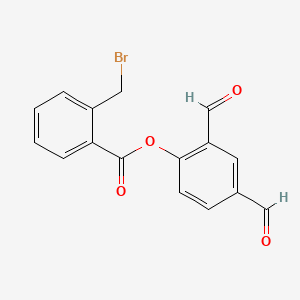
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects. In addition, it has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine in lab experiments include its potential applications in the field of medicine, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and analgesic effects. However, the compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine. These include:
1. Further studies to elucidate the mechanism of action of the compound and its effects on different cell types and tissues.
2. Development of new synthetic methods for the compound that can improve its yield and purity.
3. Studies to investigate the potential applications of the compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
4. Development of new formulations and delivery methods for the compound to improve its solubility and bioavailability.
5. Studies to investigate the potential toxicity of the compound at different concentrations and in different cell types.
Conclusion
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound that has potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects, among others. The compound has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. However, there are several future directions for the research and development of this compound, including further studies to elucidate its mechanism of action and potential applications in the treatment of other diseases.
合成法
The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine involves the reaction of 5-fluoropyridin-3-ylsulfonyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the desired compound in good yield and purity.
科学的研究の応用
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has been found to exhibit potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c1-13-5-9-2-3-15(8-9)18(16,17)11-4-10(12)6-14-7-11/h4,6-7,9,13H,2-3,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXZCHQQOWCAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CN=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

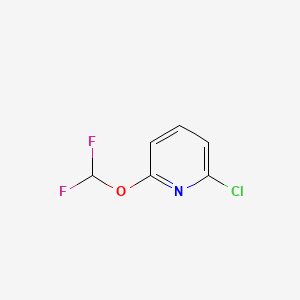
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)


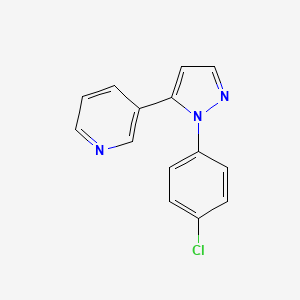
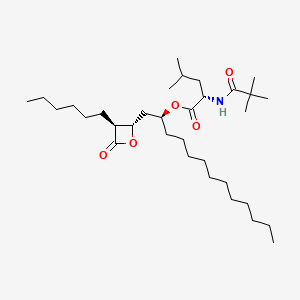
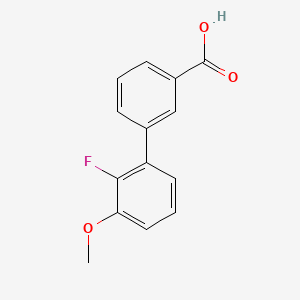
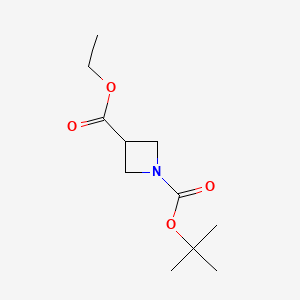
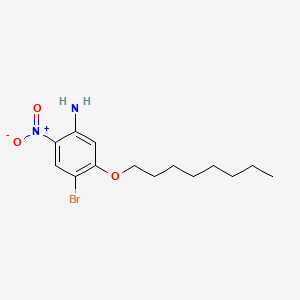
![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)

